![molecular formula C25H20N4O7 B2721194 5-[[[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid CAS No. 2172582-60-2](/img/structure/B2721194.png)

5-[[[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

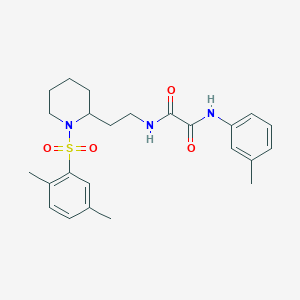

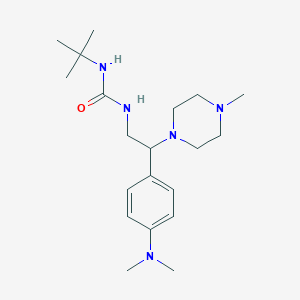

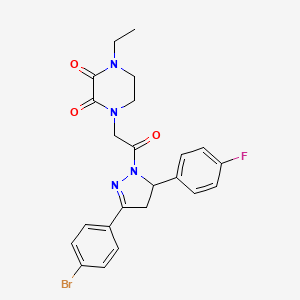

The compound contains two oxazole rings, which are aromatic rings containing one oxygen atom and one nitrogen atom. It also contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group .

Molecular Structure Analysis

The molecular structure would be quite complex due to the presence of two oxazole rings and the Fmoc group. The Fmoc group is quite bulky and could influence the overall conformation of the molecule .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group . The oxazole rings are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

Again, without specific information, we can only make educated guesses. The compound is likely to be solid at room temperature . Its solubility would depend on the specific substituents, but in general, oxazoles are relatively polar and thus should have some solubility in polar solvents .科学的研究の応用

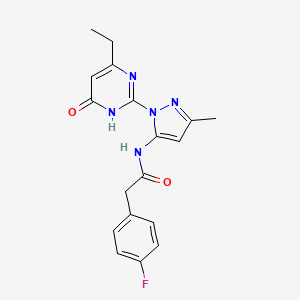

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates an approach to create triazole-based scaffolds. These scaffolds are valuable for developing peptidomimetics or biologically active compounds, showcasing the versatility of such compounds in medicinal chemistry. This method overcomes challenges associated with the Dimroth rearrangement, providing a protocol for producing protected versions of triazole amino acids, essential for creating structures that can induce molecular turns or act as inhibitors for specific proteins such as HSP90 (Ferrini et al., 2015).

Protecting Groups for the Amide Bond in Peptides

The use of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives showcases their importance as intermediates in peptide synthesis. These derivatives serve as reversible protecting groups for (tertiary) peptide bonds, highlighting their utility in preventing interchain association during solid-phase peptide synthesis. This application is crucial for synthesizing peptides with 'difficult sequences,' demonstrating the compound's role in facilitating complex peptide synthesis (Johnson et al., 1993).

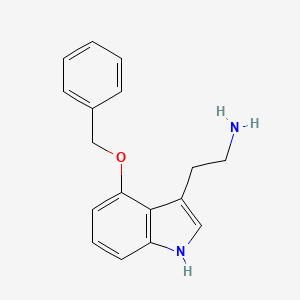

Synthesis of α-Trifluoromethyl α-Amino Acids

The synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain is another application area. Such compounds, obtained from rearrangements involving 5-fluoro-4-trifluoromethyloxazoles, demonstrate the synthetic utility of related oxazole compounds in creating amino acids with specific substitutions. These amino acids are valuable for their unique physical and chemical properties, contributing to the development of novel peptides and peptidomimetics (Burger et al., 2006).

Fmoc Group for Hydroxy-Group Protection

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during the synthesis of peptides and other organic molecules. Its ability to be removed under mild conditions while other protecting groups remain intact showcases its utility in multi-step organic synthesis. This application is crucial for constructing complex molecules where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).

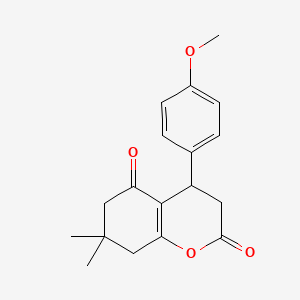

Oxazoles as Masked Forms of Activated Carboxylic Acids

Oxazoles are utilized as masked forms of activated carboxylic acids, forming triamides upon reaction with singlet oxygen. This property is applied in the synthesis of macrolides, including recifeiolide and curvularin, showcasing the role of oxazoles in facilitating complex organic syntheses. This application demonstrates the compound's importance in creating macrocyclic structures, which are significant in various biological contexts (Wasserman, Gambale, & Pulwer, 1981).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[[[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O7/c30-23(26-9-20-22(24(31)32)29-13-36-20)21-19(35-12-28-21)10-27-25(33)34-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,26,30)(H,27,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIHBRGNUCRKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(N=CO4)C(=O)NCC5=C(N=CO5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2721118.png)

![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2721120.png)

![5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721130.png)